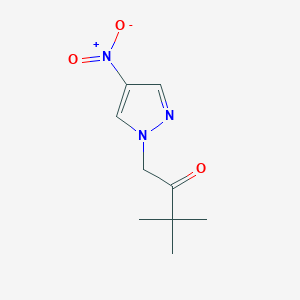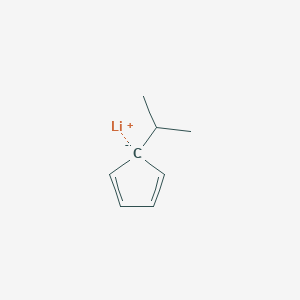![molecular formula C12H20N2S B6320532 N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine CAS No. 1179900-47-0](/img/structure/B6320532.png)
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine, also known as DMEDA, is an organic compound that has been studied for its potential uses in a variety of scientific applications. DMEDA is a diamine with a molecular weight of 200.3 g/mol, and it is composed of two nitrogen atoms, one methyl group, and one phenylthioethyl group. DMEDA is a colorless liquid that is soluble in water and other polar solvents. It is a relatively stable compound and does not decompose easily.
Applications De Recherche Scientifique
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine has been studied for its potential uses in a variety of scientific applications. It has been used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as an additive in fuel cells. Additionally, this compound has been studied for its potential applications in the production of pharmaceuticals and biocatalysts.
Mécanisme D'action
The mechanism of action of N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine is not fully understood. However, it is believed that this compound can act as an electron donor and acceptor, and it can form hydrogen bonds with other molecules. Additionally, this compound can form complexes with transition metals, which can be used to catalyze chemical reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme xanthine oxidase, which is involved in the metabolism of purines. Additionally, this compound has been shown to have an antioxidant effect, which may be beneficial in treating certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine has several advantages for use in lab experiments. It is a relatively stable compound, and it does not decompose easily. Additionally, it is soluble in water and other polar solvents, which makes it easy to use in a variety of experiments. However, this compound is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, it may be toxic to humans and other organisms if not handled properly.
Orientations Futures
There are several potential future directions for the use of N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine. It could be used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as an additive in fuel cells. Additionally, it could be studied for its potential applications in the production of pharmaceuticals and biocatalysts. Additionally, it could be studied for its potential effects on other enzymes and its potential antioxidant properties. Finally, it could be studied for its potential uses in other areas, such as materials science and nanotechnology.
Méthodes De Synthèse
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine can be synthesized by a two-step process. The first step is the reaction of ethylenediamine with methyl iodide to form the intermediate ethyleneiminium iodide. The second step is the reaction of the intermediate with phenylthiourea to form the final product, this compound. This synthesis method is simple and cost-effective, and it can be used to produce this compound in large quantities.
Propriétés
IUPAC Name |
N',N'-dimethyl-N-(2-phenylsulfanylethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-14(2)10-8-13-9-11-15-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDNRRBLXUMVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCSC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate](/img/structure/B6320480.png)







